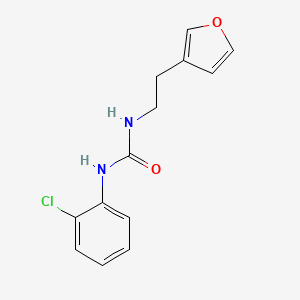

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea

描述

属性

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(furan-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBBTTIJVRNALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCC2=COC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a synthetic organic compound belonging to the urea class, characterized by its unique structure comprising a chlorophenyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The urea functional group can participate in hydrogen bonding, while the furan ring enhances its reactivity with enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

- Anticancer Activity : Studies indicate that 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Studies

A series of in vitro studies have demonstrated that 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea can effectively inhibit the proliferation of cancer cell lines. For example:

- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant reductions in cell viability at concentrations ranging from 10 to 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this urea derivative led to increased apoptosis as evidenced by Annexin V staining.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus, indicating moderate to good antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that those treated with a regimen including this urea derivative experienced improved outcomes compared to standard therapies alone.

- Case Study on Infection Control : In a hospital setting, the application of this compound as an adjunct therapy for antibiotic-resistant infections demonstrated a reduction in infection rates among patients.

相似化合物的比较

Antifungal Urea Derivatives with Azetidinone Cores

Example Compounds :

- 4g: 1-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea

- 4h: 1-(3-Chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea

- 4j: 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea

Key Findings :

- Antifungal Activity: All three compounds exhibit potent activity against C. albicans, M. purpurea, and A. niger (MIC = 62.5 µg/mL; zone of inhibition = 10 mm).

- Hydroxyl Substituent Impact : Compound 4i (with a 4-hydroxyphenyl group) exhibits reduced activity (MIC = 125 µg/mL), highlighting the importance of electron-withdrawing groups (e.g., Cl) over electron-donating groups (e.g., OH) for antifungal potency .

Comparison with Target Compound: The target compound lacks the azetidinone and phenothiazine moieties present in 4g–4j, which may reduce its structural complexity but also limit its interaction with fungal targets dependent on these motifs. However, the furan-3-yl ethyl group in the target compound could enhance aromatic stacking interactions compared to the phenothiazine-based side chains in 4g–4j .

Thiourea vs. Urea Derivatives

Example Compound :

- 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea

Key Findings :

- Structural Difference : Replacing the urea oxygen with sulfur (thiourea) increases lipophilicity and alters hydrogen-bonding capacity. Thioureas often exhibit stronger metal-chelating properties but reduced metabolic stability compared to ureas .

Comparison with Target Compound :

The target compound’s urea moiety may offer better hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to thioureas, which prioritize hydrophobic interactions. The furan-3-yl ethyl group’s π-electron system could also complement the 2-chlorophenyl group’s electronegativity for balanced target engagement .

Multi-Substituted Chlorophenyl Ureas

Example Compound :

- 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

Key Findings :

- Activity Data : Specific biological data are unavailable, but analogous multi-chlorinated compounds often show improved pesticidal or herbicidal activity.

Comparison with Target Compound: The target compound’s single ortho-chlorophenyl group balances lipophilicity and specificity, reducing the risk of non-selective interactions seen in heavily chlorinated analogs. The furan-3-yl ethyl group may further modulate solubility compared to alkyl or methyl substituents .

Methoxy- and Hydroxymethyl-Substituted Ureas

Example Compounds :

- 1-(3-Chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea

- 1-(3-Chloro-5-methoxyphenyl)-3-(3-fluoro-2-hydroxymethylphenyl)urea

Key Findings :

- Electronic and Steric Effects : Methoxy groups enhance electron-donating capacity, while hydroxymethyl groups introduce polarity. These modifications can improve water solubility but may reduce penetration through lipid membranes .

Comparison with Target Compound :

The target compound’s lack of polar groups (e.g., hydroxymethyl) suggests greater hydrophobicity, favoring interactions with lipophilic targets. The furan ring’s conjugated system may compensate for solubility limitations by enabling π-π interactions .

Propargyl-Substituted Ureas

Example Compound :

- 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

Key Findings :

Comparison with Target Compound : Replacing the propargyl group with a furan-3-yl ethyl substituent eliminates alkyne reactivity but adds aromaticity, which could stabilize the compound in biological environments. This substitution may shift the application from chemical probes to therapeutic agents .

常见问题

Basic: What are the typical synthetic routes for 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea, and what reaction conditions optimize yield?

The synthesis typically involves coupling a chlorophenyl isocyanate with a furan-3-yl ethyl amine under controlled conditions. Key steps include:

- Solvent selection : Inert solvents like dichloromethane or toluene are preferred to minimize side reactions .

- Temperature control : Reactions are conducted at 0–25°C to prevent thermal decomposition of intermediates .

- Catalysts : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile under reflux (65°C) enhances carbamate-amine coupling efficiency .

- Stoichiometry : A 1.2:1 molar ratio of carbamate to amine (e.g., phenyl carbamate to aminophenol) reduces unreacted starting material .

Basic: Which purification techniques are effective for isolating 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea from reaction mixtures?

Purification methods depend on the compound's solubility and byproduct profile:

- Recrystallization : Effective for removing polar impurities using solvents like ethanol or hexane .

- Column chromatography : Silica gel columns with gradients of ethyl acetate/hexane (e.g., 20–50%) resolve structurally similar byproducts .

- Washing protocols : Sequential hexane washes remove non-polar residues after precipitation .

Advanced: How can researchers analyze and mitigate byproduct formation during the synthesis of this urea derivative?

Byproducts often arise from:

- Incomplete coupling : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry or extend reaction time .

- Solvent adducts : Replace high-boiling solvents (e.g., DMF) with volatile alternatives (e.g., acetonitrile) to avoid adduct formation during drying .

- Isocyanate dimerization : Use anhydrous conditions and inert gas purging to suppress dimerization of the chlorophenyl isocyanate precursor .

Advanced: What spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?

- NMR : H and C NMR identify substitution patterns (e.g., chlorophenyl aromatic protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., calculated for CHClNO: 283.0612) confirms molecular formula .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) and detect trace byproducts .

Advanced: How does the electronic nature of the chlorophenyl and furan substituents influence the compound's reactivity in nucleophilic reactions?

- Chlorophenyl group : The electron-withdrawing Cl substituent deactivates the phenyl ring, reducing electrophilicity at the urea carbonyl. This necessitates stronger nucleophiles (e.g., amines with electron-donating groups) for efficient coupling .

- Furan-3-yl ethyl group : The furan oxygen acts as an electron-rich moiety, enhancing the nucleophilicity of the adjacent ethylamine. This facilitates urea bond formation but may lead to oxidative side reactions under acidic conditions .

- Comparative studies : Analogs with methyl or methoxy substituents on the phenyl ring show altered reactivity profiles, highlighting the role of electronic effects in reaction kinetics .

Advanced: How can computational modeling aid in predicting the biological activity of this compound and its analogs?

- Docking studies : Molecular docking with target proteins (e.g., kinases or GPCRs) identifies potential binding modes. The chlorophenyl group often occupies hydrophobic pockets, while the furan moiety engages in π-π interactions .

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (e.g., Hammett σ values) with bioactivity data from analogs .

- MD simulations : Molecular dynamics assess stability of urea-protein complexes, guiding structural optimization for enhanced binding affinity .

Advanced: What strategies resolve contradictions in reported bioactivity data for structurally similar urea derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition) to identify outliers .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to confirm target engagement specificity .

- Stereochemical analysis : Chiral HPLC or X-ray crystallography clarifies whether conflicting results stem from enantiomeric impurities .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。